![molecular formula C38H60O8 B1195042 [(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate CAS No. 73089-77-7](/img/structure/B1195042.png)
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate is a complex diterpene ester derived from phorbol. This compound is known for its biological activity, particularly in the field of cancer research, where it has been studied for its potential as a tumor promoter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate typically involves the esterification of phorbol derivatives. The process includes the following steps:
Esterification: Phorbol is reacted with hexadecanoic acid in the presence of a catalyst to form the hexadecanoyl ester.
Acetylation: The hydroxyl groups on the phorbol molecule are acetylated using acetic anhydride.
Deoxygenation: The 4-position hydroxyl group is selectively removed to form the 4-deoxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate has several scientific research applications:
Cancer Research: It is studied for its role as a tumor promoter and its ability to induce ornithine decarboxylase activity.
Biological Studies: The compound is used to study cell differentiation and proliferation.
Pharmacological Research: It serves as a model compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of [(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate involves its interaction with protein kinase C (PKC). The compound binds to PKC, leading to its activation. This activation triggers a cascade of intracellular signaling pathways that result in various biological effects, including cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate
- 12-O-Hexadecanoyl-7-oxo-5-ene-16-hydroxyphorbol-13-acetate
- 12-O-Hexadecanoyl-phorbol-13-acetate
Uniqueness
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate is unique due to its specific deoxygenation at the 4-position, which significantly alters its biological activity compared to other phorbol esters. This modification makes it a valuable tool in studying the structure-activity relationship of phorbol derivatives .
Properties
CAS No. |
73089-77-7 |
|---|---|
Molecular Formula |
C38H60O8 |
Molecular Weight |
644.9 g/mol |
IUPAC Name |
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate |
InChI |
InChI=1S/C38H60O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(42)45-35-26(3)37(44)30-20-25(2)33(43)29(30)21-28(23-39)22-31(37)34-36(5,24-40)38(34,35)46-27(4)41/h20,22,26,29-31,34-35,39-40,44H,6-19,21,23-24H2,1-5H3/t26-,29-,30-,31?,34-,35?,36-,37+,38-/m1/s1 |
InChI Key |
BPOPPBUSFQTHKU-QTOHHXPFSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H]([C@@]2([C@@H]3C=C(C(=O)[C@@H]3CC(=CC2[C@H]4[C@@]1([C@]4(C)CO)OC(=O)C)CO)C)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C |
Synonyms |
12-O-hexadecanoyl-4-deoxy-4 alpha-16-hydroxyphorbol-13-acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


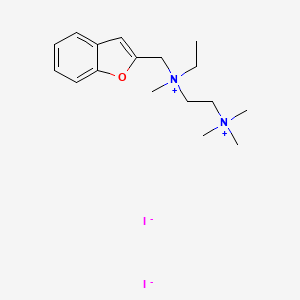
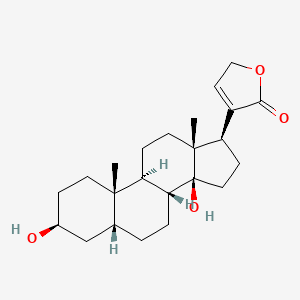


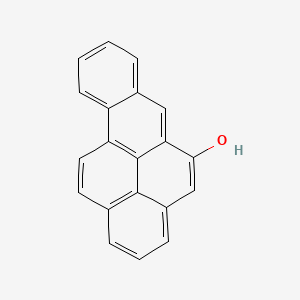
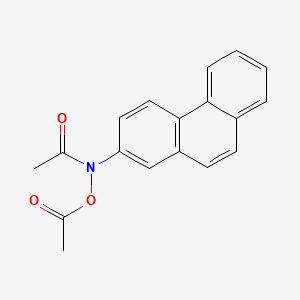
![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)
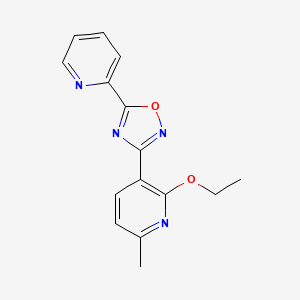

![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)
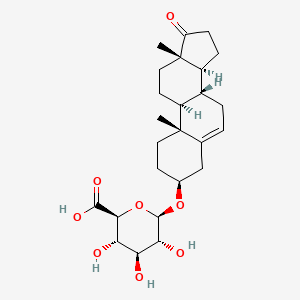
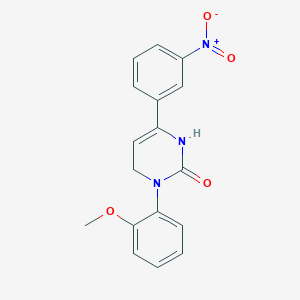
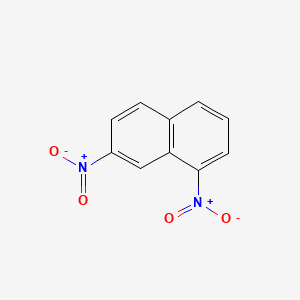
![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)
